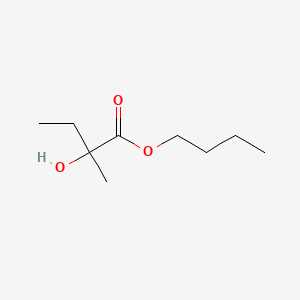
Butyl 2-hydroxy-2-methylbutyrate
Description
Butyl 2-hydroxy-2-methylbutyrate is an ester compound characterized by a butyl ester group, a hydroxyl (-OH) group, and a methyl (-CH₃) branch at the second carbon of the butyrate chain. The hydroxyl group enhances polarity, while the methyl branch and butyl chain influence solubility and volatility .
Properties
CAS No. |
71436-85-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-6-7-12-8(10)9(3,11)5-2/h11H,4-7H2,1-3H3 |
InChI Key |
KQNGQDFVTYRMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-2-methylbutyric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxy-2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: 2-hydroxy-2-methylbutyric acid.
Reduction: Butyl alcohol and 2-hydroxy-2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2-hydroxy-2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of various consumer products such as perfumes and food flavorings.
Mechanism of Action
The mechanism of action of butyl 2-hydroxy-2-methylbutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Butyl 2-hydroxy-2-methylbutyrate:
Methyl 2-Hydroxybutanoate (C₅H₁₀O₃): Contains a methyl ester and a hydroxyl group at the second carbon but lacks the methyl branch. Used as a laboratory intermediate .
Approved for food additives (JECFA, FCC) .
Butyl Acetate (C₆H₁₂O₂): A simple ester with a butyl chain and acetate group. Widely used as a solvent in paints and coatings .
Isobutyl 2-Methylbutyrate (C₉H₁₈O₂): Branched isobutyl ester with a methyl branch. Used in flavoring agents .
Physical and Chemical Properties
*Inferred properties based on structural analogs.
Key Observations:
- Molecular Weight : this compound (174.24 g/mol) is heavier than simpler esters like butyl acetate (116.16 g/mol) due to additional functional groups .
- Boiling Point: The hydroxyl group increases polarity and hydrogen bonding, likely raising the boiling point compared to non-hydroxy esters (e.g., butyl acetate: 126°C vs. inferred ~200–220°C for this compound) .
- Solubility: Hydroxyl groups enhance solubility in polar solvents (e.g., ethanol), whereas longer alkyl chains (e.g., hexyl in Hexyl 2-Methylbutyrate) reduce water solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


